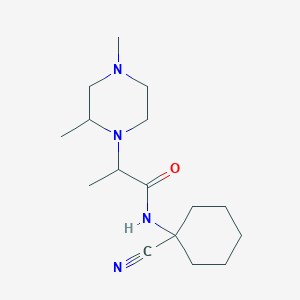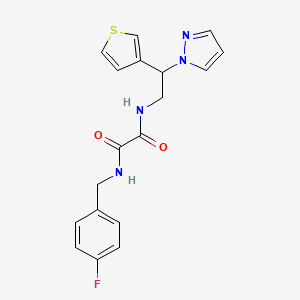![molecular formula C22H15ClF3N5O4S2 B2393185 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 389073-33-0](/img/structure/B2393185.png)
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C22H15ClF3N5O4S2 and its molecular weight is 569.96. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Investigations
Several studies have been dedicated to synthesizing compounds with structural similarities to the specified chemical, exploring their potential biological activities. For instance, research on the synthesis of thiadiazolobenzamide derivatives and their complexes with Ni and Pd has been conducted to investigate their structural characteristics and potential applications (Adhami et al., 2012). This study highlights the broader interest in thiadiazole derivatives for various scientific applications, including their coordination chemistry.
Antimicrobial and Antitumor Activities
Research into halogenated sulfonamides, including structures that bear resemblance to the specified chemical, has shown significant potential in inhibiting tumor-associated carbonic anhydrase isozymes. This suggests potential applications in designing antitumor agents (Ilies et al., 2003). Another study on novel cyclic systems within [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes explored their cytotoxic activity, demonstrating significant cytotoxicity against certain cancer cell lines (Adhami et al., 2014). These findings underline the importance of such compounds in medical research, particularly in developing new cancer therapies.
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies have been utilized to assess the reactivity and potential biological applications of sulfonamide derivatives, including antimalarial activities and their implications for COVID-19 drug discovery (Fahim & Ismael, 2021). These studies highlight the versatility of such compounds in addressing a range of diseases, showcasing the importance of computational chemistry in identifying and optimizing potential drug candidates.
Green Chemistry Approaches
Efforts to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides through environmentally friendly methods align with the principles of green chemistry. These approaches emphasize the significance of sustainable practices in chemical synthesis and the development of new compounds (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5O4S2/c23-14-6-3-12(22(24,25)26)9-15(14)27-16(32)10-36-21-30-29-20(37-21)28-19(35)11-1-4-13(5-2-11)31-17(33)7-8-18(31)34/h1-6,9H,7-8,10H2,(H,27,32)(H,28,29,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBVREVYWVQYHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

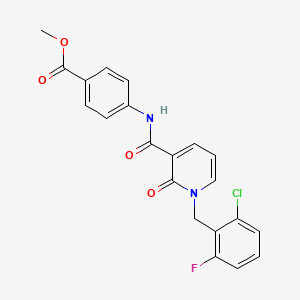

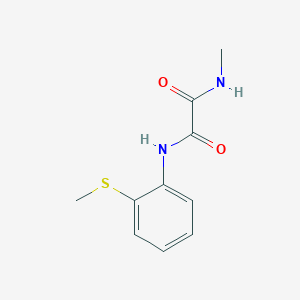



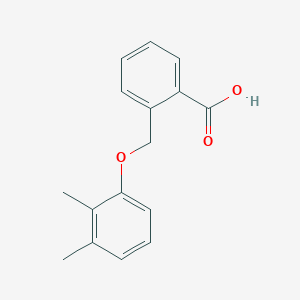
![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)
![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)

